N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[(Thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a thiophen-3-ylmethyl substituent via a sulfonamide group.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c15-20(16,14-8-10-3-6-19-9-10)11-1-2-12-13(7-11)18-5-4-17-12/h1-3,6-7,9,14H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMJAWTYKDBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride
The sulfonyl chloride intermediate is synthesized via electrophilic sulfonation followed by chlorination :
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Sulfonation : Treatment of 2,3-dihydro-1,4-benzodioxine with fuming sulfuric acid (20% SO₃) at 80°C for 6 hours introduces a sulfonic acid group at the 6-position, guided by the electron-donating oxygen atoms in the dioxane ring.
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Chlorination : The resulting sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane under reflux (40°C, 2 hours).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | H₂SO₄ (fuming), 80°C, 6h | 78 |
| Chlorination | PCl₅, CH₂Cl₂, 40°C, 2h | 85 |
Synthesis of (Thiophen-3-yl)methylamine
This amine is prepared through a reductive amination strategy:
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Aldehyde Formation : Thiophen-3-carboxaldehyde is reacted with methylamine in methanol at 25°C for 12 hours.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate, yielding (thiophen-3-yl)methylamine.
Purity : >95% (HPLC), confirmed by -NMR ( 2.8 ppm, singlet, –CH₂–NH₂).
Sulfonamide Bond Formation
The final step involves coupling the sulfonyl chloride with (thiophen-3-yl)methylamine under basic conditions:
Reaction Protocol :
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Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1 eq) in anhydrous tetrahydrofuran (THF).
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Add (thiophen-3-yl)methylamine (1.2 eq) dropwise at 0°C.
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Introduce triethylamine (2 eq) to scavenge HCl.
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Stir at room temperature for 4 hours.
Workup :
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Extract with ethyl acetate, wash with 5% HCl (to remove excess amine), dry over Na₂SO₄, and concentrate.
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Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 72% (white crystalline solid).
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 25 | 72 |
| DCM | 25 | 68 |
| DMF | 25 | 55 |
| THF | 0→25 | 80 |
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 323.39 g/mol |
| logP | 2.15 |
| Melting Point | 158–160°C |
| Solubility (H₂O) | <0.1 mg/mL |
Challenges and Mitigation Strategies
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Sulfonyl Chloride Hydrolysis : Conduct chlorination under anhydrous conditions with molecular sieves to prevent water ingress.
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Thiophene Side Reactions : Use low temperatures (0°C) during coupling to avoid electrophilic substitution on the thiophene ring.
Comparative Analysis of Alternative Routes
Direct Sulfonation of Preformed Amine
Attempts to sulfonate N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine led to <20% yield due to decomposition under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated, nitrated thiophene derivatives
Scientific Research Applications
N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, biological activity, and physicochemical properties.
Substituent Variations and Structural Analogues
Table 1: Structural Comparison of Benzodioxine Sulfonamides
Key Observations :
- Bis-thiophene analogs (e.g., ) exhibit increased molecular weight and sulfur content, which may affect pharmacokinetics or redox activity.
Table 2: Antibacterial and Enzymatic Activity of Selected Analogs
Biological Activity
N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C13H13N1O3S1
- Molecular Weight : 273.31 g/mol
- CAS Number : Not explicitly available in the provided sources.
The compound features a benzodioxine core, which is known for various biological activities, particularly in the field of medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxine compounds exhibit significant antimicrobial properties. For instance, the benzodioxine sulfonamide derivatives have been tested against a range of bacterial strains. In vitro assays demonstrated that these compounds possess inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications as antimicrobial agents .
Anticancer Properties
Research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, analogs of benzodioxine have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Case Study: Cytotoxicity in B16F10 Cells
A study evaluated the cytotoxic effects of benzodioxine derivatives on B16F10 murine melanoma cells. The results indicated that certain analogs significantly reduced cell viability at concentrations as low as 5 µM without causing substantial cytotoxicity in non-cancerous cells .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin production, and its inhibition can be beneficial for conditions like hyperpigmentation. Some derivatives demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a potent inhibitory effect on tyrosinase activity .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Kojic Acid | 24.09 | Positive Control |
| Analog 1 | 17.62 | Tyrosinase Inhibitor |
| Analog 3 | 1.12 | Strong Tyrosinase Inhibitor |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through:
- Modulation of Apoptotic Pathways : Inducing programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : Particularly through competitive inhibition mechanisms against enzymes like tyrosinase.
- Antioxidant Activity : Potentially reducing oxidative stress within cells.
Q & A
Q. What are the key synthetic pathways and optimization strategies for N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
The synthesis typically involves:
- Stepwise functionalization : Introduction of the thiophene-methyl group via nucleophilic substitution or coupling reactions, followed by sulfonamide formation using sulfonyl chlorides under basic conditions (e.g., triethylamine) .
- Critical parameters : Temperature control (reflux for 12–24 hours), inert atmosphere (N₂), and solvent selection (DMF or acetonitrile for solubility) .
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
- Monitoring : Thin-layer chromatography (TLC) and LC-MS for intermediate characterization .
Q. How is the structural integrity of this compound validated post-synthesis?
Standard analytical workflows include:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, benzodioxine methylene groups at δ 4.2–4.5 ppm) .
- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Advanced SAR studies involve:
- Functional group modifications :
Q. How can researchers resolve contradictory bioactivity data across different experimental models?
Contradictions may arise due to:
- Assay variability : Standardize protocols (e.g., pH, temperature, and incubation time) for enzyme inhibition studies .
- Membrane permeability : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with cellular uptake discrepancies .
- Metabolic interference : Conduct LC-MS/MS metabolite profiling to identify degradation products in hepatic microsome assays .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
Common issues and solutions include:
- Low crystallinity : Co-crystallization with target proteins (e.g., serum albumin) or use of solvent vapor diffusion techniques .
- Polymorphism : Screen multiple solvents (e.g., DMSO/water mixtures) and temperatures to isolate stable polymorphs .
- Data interpretation : Refinement using software like SHELXL to resolve overlapping electron densities from flexible benzodioxine and thiophene moieties .
Methodological Guidance
Q. How should researchers design dose-response experiments for toxicity profiling?
- In vitro :
- Use a 10-point concentration range (1 nM–100 µM) in MTT assays on HEK-293 or HepG2 cells .
- Include positive controls (e.g., cisplatin for cytotoxicity) .
- In vivo :
- Apply OECD guidelines for acute toxicity (e.g., 50–300 mg/kg in murine models) with histopathology and serum biomarker analysis .
Q. What computational tools are recommended for predicting metabolic pathways?
- Software :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
